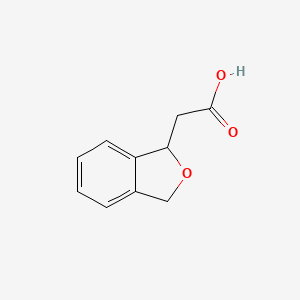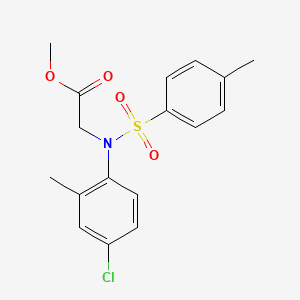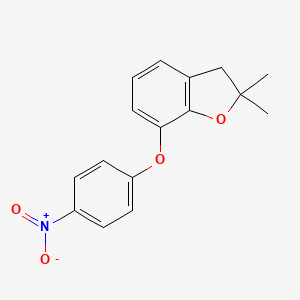![molecular formula C19H32N4O3 B2850379 N-[1-(Tert-butylcarbamoyl)piperidin-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361683-03-4](/img/structure/B2850379.png)
N-[1-(Tert-butylcarbamoyl)piperidin-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(Tert-butylcarbamoyl)piperidin-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide is a chemical compound that is commonly used in scientific research applications. It is also referred to as Boc-4-piperidone and is known for its ability to inhibit the activity of certain enzymes in the body.
Mechanism of Action
Boc-4-piperidone works by binding to the active site of the target enzyme and inhibiting its activity. In the case of FAAH, Boc-4-piperidone binds to the enzyme's catalytic site and prevents it from breaking down endocannabinoids. This results in an increase in endocannabinoid levels in the body, which can have various physiological effects.
Biochemical and Physiological Effects:
Boc-4-piperidone has been shown to have various biochemical and physiological effects. It has been found to increase endocannabinoid levels in the body, which can have analgesic, anti-inflammatory, and anxiolytic effects. Boc-4-piperidone has also been shown to reduce the levels of certain neurotransmitters such as dopamine and serotonin, which can have implications for the treatment of addiction and depression.
Advantages and Limitations for Lab Experiments
One advantage of using Boc-4-piperidone in lab experiments is its specificity for certain enzymes. It is particularly effective in inhibiting the activity of FAAH, MAGL, and CES1, which makes it a valuable tool for studying the role of these enzymes in various physiological processes. However, one limitation of using Boc-4-piperidone is that it can have off-target effects on other enzymes and proteins in the body, which can complicate the interpretation of results.
Future Directions
There are several future directions for the use of Boc-4-piperidone in scientific research. One area of interest is its potential as a therapeutic agent for various conditions such as pain, inflammation, and anxiety. Another area of interest is its role in the endocannabinoid system and how it can be used to better understand the physiological effects of endocannabinoids. Additionally, there is potential for the development of more specific and potent inhibitors of FAAH and other enzymes using Boc-4-piperidone as a starting point.
Conclusion:
In conclusion, Boc-4-piperidone is a valuable tool for scientific research due to its ability to inhibit the activity of certain enzymes in the body. It has various biochemical and physiological effects and can be used to study the role of these enzymes in various physiological processes. While there are limitations to its use, there are also many future directions for the use of Boc-4-piperidone in scientific research.
Synthesis Methods
Boc-4-piperidone is synthesized by reacting 4-piperidone with tert-butyl isocyanate in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to form the final compound, Boc-4-piperidone.
Scientific Research Applications
Boc-4-piperidone is commonly used in scientific research as an inhibitor of certain enzymes. It is particularly effective in inhibiting the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. Boc-4-piperidone has also been shown to inhibit the activity of other enzymes such as monoacylglycerol lipase (MAGL) and carboxylesterase 1 (CES1).
properties
IUPAC Name |
N-[1-(tert-butylcarbamoyl)piperidin-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O3/c1-5-16(24)22-10-6-14(7-11-22)17(25)20-15-8-12-23(13-9-15)18(26)21-19(2,3)4/h5,14-15H,1,6-13H2,2-4H3,(H,20,25)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRXSLQDJKMRJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)NC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2850301.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[4-(trifluoromethyl)anilino]acrylaldehyde O-methyloxime](/img/structure/B2850303.png)
![3-(4-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2850305.png)
![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2850308.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2850310.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide](/img/structure/B2850311.png)

![dimethyl({[(3R)-pyrrolidin-3-yl]methyl})amine dihydrochloride](/img/structure/B2850313.png)

